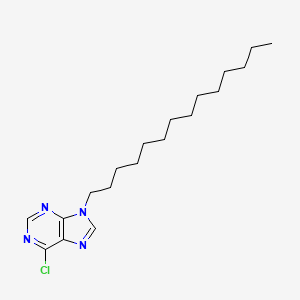
6-Chloro-9-tetradecyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-tetradecyl-9H-purine: is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-tetradecyl-9H-purine typically involves the alkylation of 6-chloropurine with tetradecyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-9-tetradecyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chloro group.
Alkylation and Acylation: The purine ring can be further modified by introducing alkyl or acyl groups at different positions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Major Products:
Nucleophilic Substitution: Formation of 6-aminopurine or 6-thiopurine derivatives.
Oxidation: Formation of purine oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Chloro-9-tetradecyl-9H-purine is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine analogs in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are leveraged in the design of new materials with specific functions .
Wirkmechanismus
The mechanism of action of 6-Chloro-9-tetradecyl-9H-purine involves its interaction with nucleic acids and proteins. The chloro group at the 6th position allows for specific binding to nucleophilic sites on DNA and RNA, potentially disrupting their normal functions. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .
Molecular Targets and Pathways:
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting replication and transcription processes.
Proteins: It may bind to specific proteins involved in nucleic acid metabolism, inhibiting their activity
Vergleich Mit ähnlichen Verbindungen
6-Chloropurine: A simpler analog without the tetradecyl chain, used in similar research applications.
9-Alkylpurines: Compounds with various alkyl chains at the 9th position, studied for their diverse biological activities
Uniqueness: 6-Chloro-9-tetradecyl-9H-purine stands out due to the combination of the chloro group and the long tetradecyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
68180-22-3 |
|---|---|
Molekularformel |
C19H31ClN4 |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
6-chloro-9-tetradecylpurine |
InChI |
InChI=1S/C19H31ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-17-18(20)21-15-22-19(17)24/h15-16H,2-14H2,1H3 |
InChI-Schlüssel |
FVINPXVWYUFWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


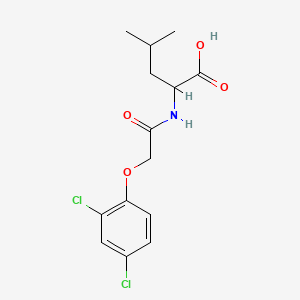
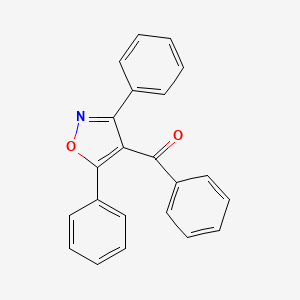
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
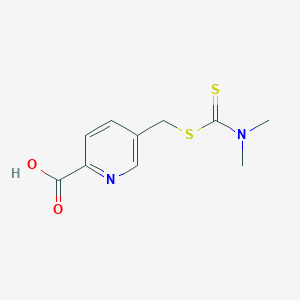
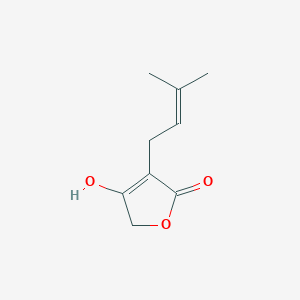
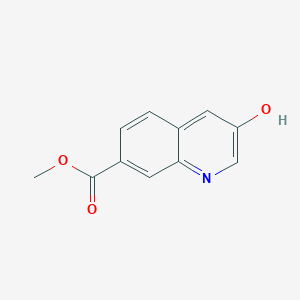
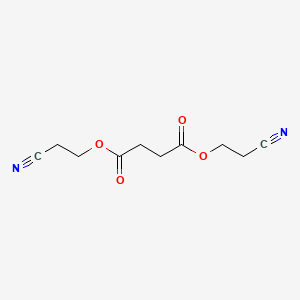

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
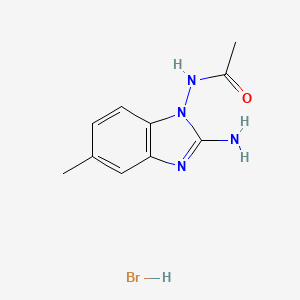

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
